![molecular formula C13H10FN3O B3857200 2-fluoro-N'-(4-pyridinylmethylene)benzohydrazide](/img/structure/B3857200.png)
2-fluoro-N'-(4-pyridinylmethylene)benzohydrazide
Description
“2-fluoro-N’-(4-pyridinylmethylene)benzohydrazide” is a Schiff base material . Schiff bases are known for their nonlinear optical properties and applications such as solar energy collectors, optoelectronic devices, clean energy, and gas adsorption and storage . This particular compound has been studied for its structural and nonlinear optical properties .
Synthesis Analysis
The synthesis of similar Schiff base materials often involves the condensation of a benzohydrazide derivative with a suitable aldehyde or ketone . For example, the crystal structure of (E)-N’-(4-fluorobenzylidene)isonicotinohydrazide monohydrate has been reported, for which 4-fluorobenzaldehyde and isonicotinohydrazide were used as precursors .Molecular Structure Analysis
The molecular structure of “2-fluoro-N’-(4-pyridinylmethylene)benzohydrazide” has been studied using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques . Theoretical predictions were made using the Density Functional Theory (DFT) method and compared with experimental results .Chemical Reactions Analysis
The chemical reactivity of “2-fluoro-N’-(4-pyridinylmethylene)benzohydrazide” can be inferred from the analysis of its highest occupied and lowest unoccupied molecular orbitals (HOMO–LUMO) . This analysis provides information about the possible charge transfer taking place within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-fluoro-N’-(4-pyridinylmethylene)benzohydrazide” have been analyzed using various spectral techniques and computational analyses . The maximum absorption wavelength was found by both experimental and theoretical analyses .Future Directions
The future directions for the study of “2-fluoro-N’-(4-pyridinylmethylene)benzohydrazide” could involve further exploration of its nonlinear optical properties and potential applications. Additionally, its biological properties could be investigated, given that some benzohydrazide derivatives are known to have antimicrobial and antitubercular activities .
properties
IUPAC Name |
2-fluoro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-12-4-2-1-3-11(12)13(18)17-16-9-10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIERKBWAWOAVQH-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=NC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=NC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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